

Physical and chemical properties of cis-5-Octen-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-5-Octen-1-ol**

Cat. No.: **B1583737**

[Get Quote](#)

An In-depth Technical Guide to cis-5-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **cis-5-Octen-1-ol**, a versatile unsaturated alcohol. It includes key data, detailed experimental protocols for its synthesis and analysis, and a visualization of the synthetic workflow, intended for use in research and development settings.

Core Properties of cis-5-Octen-1-ol

cis-5-Octen-1-ol, also known as (Z)-oct-5-en-1-ol, is a colorless to light yellow liquid with a characteristic fresh, green, and melon-like aroma.^{[1][2][3][4]} It is a fatty alcohol found naturally as a volatile aroma component in apples and may act as a potent attractant for fruit flies.^{[5][6]} ^[7] Due to its pleasant scent, it is widely utilized as a flavoring agent and fragrance component in the food, cosmetic, and personal care industries.^{[6][8]} Furthermore, its chemical structure, featuring both a hydroxyl group and a cis-alkene, makes it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Physical and Chemical Data

The quantitative physical and chemical properties of **cis-5-Octen-1-ol** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₆ O	[4]
Molecular Weight	128.21 g/mol	
CAS Number	64275-73-6	[4]
Appearance	Colorless to light yellow clear liquid	
Odor	Fresh, green, melon, watery, fatty	[1][4][5]
Boiling Point	95 °C @ 25 mmHg	
	96 - 98 °C @ 10 mmHg	
Density	0.849 g/mL at 25 °C	
	0.840 - 0.860 g/mL at 20 °C	[4]
Refractive Index (n _{20/D})	1.448	
	1.445 - 1.451	[4]
Flash Point	88 °C (190.4 °F) - closed cup	
Solubility	Soluble in organic solvents	
Purity (Typical)	≥90% to ≥97% (GC)	[9]
Stability	Commercially supplied with α-tocopherol stabilizer	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **cis-5-Octen-1-ol** are crucial for its application in research and development. The following sections provide protocols based on established chemical principles.

Synthesis of **cis-5-Octen-1-ol** via Wittig Reaction

The Wittig reaction is a robust and widely used method for creating alkenes with good stereochemical control.^{[10][11]} Non-stabilized ylides, as would be used in this synthesis, predominantly yield the desired cis (Z)-alkene.^[10] The following multi-step protocol is adapted from a known procedure for a similar alcohol and can be applied for the synthesis of **cis-5-Octen-1-ol**.^[12] The overall strategy involves protecting a starting diol, converting it to a phosphonium salt, performing the Wittig reaction with an appropriate aldehyde (propanal), and finally deprotecting to yield the target molecule.

Step 1: Monoprotection of 1,4-Butanediol

- To a stirred solution of 1,4-butanediol (1 equivalent) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP) (1 equivalent).
- Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
- Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydropyranyl (THP)-protected alcohol.

Step 2: Halogenation

- Dissolve the protected alcohol from Step 1 (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM.
- Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise.
- Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
- Filter the mixture to remove triphenylphosphine oxide and concentrate the filtrate.

- Purify the crude product by column chromatography on silica gel to obtain 4-(tetrahydropyran-2-yloxy)-1-bromobutane.

Step 3: Phosphonium Salt Formation

- Dissolve the bromo-THP ether from Step 2 (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.
- Reflux the mixture for 24-48 hours, during which a precipitate will form.[\[12\]](#)
- Cool the reaction mixture to room temperature and add diethyl ether to promote further precipitation.
- Filter the white solid, wash it with diethyl ether, and dry it under vacuum to yield the desired phosphonium salt.

Step 4: Wittig Reaction

- Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.
- Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to generate the deep red-colored ylide.
- Stir the solution at -78 °C for 1 hour.
- Add propanal (1.2 equivalents) dropwise to the ylide solution.
- Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 5: Deprotection

- Dissolve the protected alkene from Step 4 in a 3:1:1 mixture of acetic acid, THF, and water. [\[12\]](#)
- Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
- Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product, **cis-5-Octen-1-ol**, by vacuum distillation.

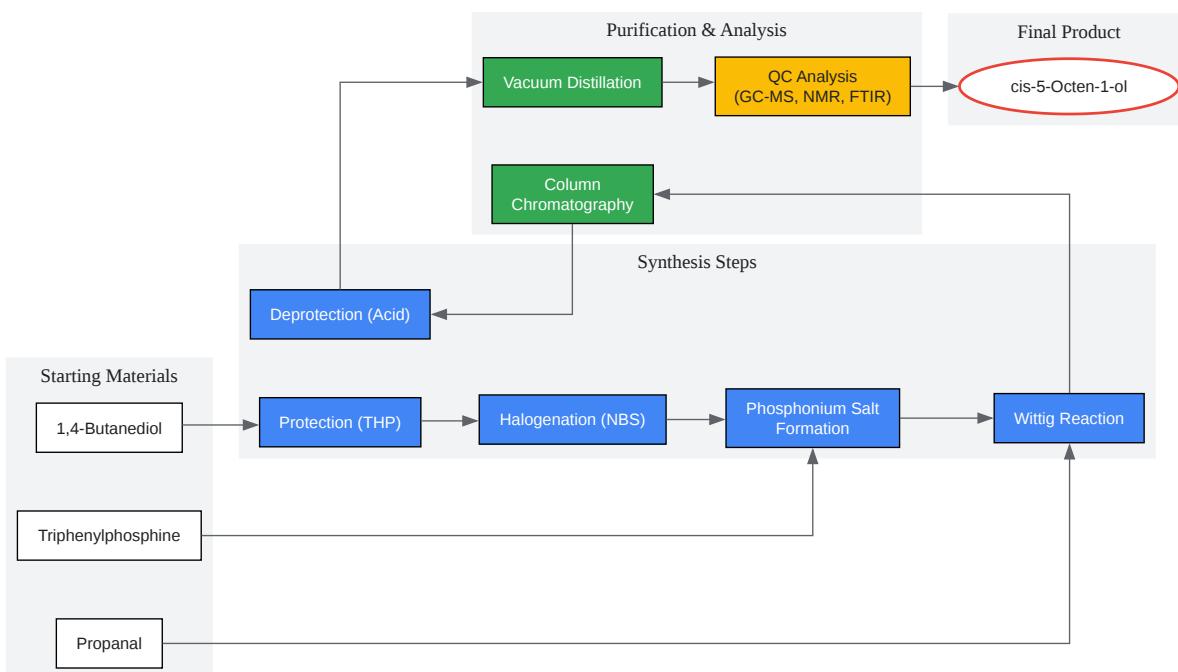
Quality Control and Analysis

The identity and purity of the synthesized **cis-5-Octen-1-ol** should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the purity of the sample and confirm its molecular weight.
- Protocol:
 - Prepare a dilute solution of the sample (e.g., 1 μ L in 1 mL of a volatile solvent like DCM or hexane).
 - Inject 1 μ L of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
 - Use a suitable temperature program, for example: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - The resulting chromatogram will indicate the purity by the relative area of the main peak. The mass spectrum of this peak should be compared to a reference spectrum for **cis-5-Octen-1-ol**, showing a molecular ion peak (m/z 128) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy


- Objective: To confirm the chemical structure, including the *cis* stereochemistry of the double bond.
- Protocol:
 - Dissolve approximately 10-20 mg of the purified sample in about 0.7 mL of deuterated chloroform (CDCl_3).
 - Acquire ^1H NMR and ^{13}C NMR spectra.
 - In the ^1H NMR spectrum, the signals corresponding to the vinylic protons (around 5.3-5.5 ppm) will exhibit a coupling constant (*J*-value) of approximately 10-12 Hz, which is characteristic of a *cis* double bond. Other key signals include a triplet for the methylene group adjacent to the hydroxyl (around 3.6 ppm) and the terminal methyl group (around 0.9 ppm).
 - The ^{13}C NMR spectrum will show distinct peaks for the eight carbon atoms, including two in the alkene region (approx. 125-135 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify key functional groups.
- Protocol:
 - Acquire a spectrum of the neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
 - The spectrum should display a broad absorption band around $3300\text{-}3400\text{ cm}^{-1}$ (O-H stretch of the alcohol), C-H stretching bands just below 3000 cm^{-1} , and a C=C stretching band around 1655 cm^{-1} .

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for **cis-5-Octen-1-ol** as described in the protocol above.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **cis-5-Octen-1-ol** via Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-Octen-1-ol, (5Z)- | C8H16O | CID 5352837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. CIS-5-OCTEN-1-OL | 64275-73-6 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. scbt.com [scbt.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of cis-5-Octen-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583737#physical-and-chemical-properties-of-cis-5-octen-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com